
1-Iodo-4-methoxy-2-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-4-methoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6F3IO It is a halogenated aromatic compound characterized by the presence of iodine, methoxy, and trifluoromethyl groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Iodo-4-methoxy-2-(trifluoromethyl)benzene typically involves halogenation and substitution reactions. One common method is the iodination of 4-methoxy-2-(trifluoromethyl)benzene using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane and may require heating to facilitate the reaction .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products.
Analyse Chemischer Reaktionen
1-Iodo-4-methoxy-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert the trifluoromethyl group to a methyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Iodo-4-methoxy-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: The compound can be used in the design of pharmaceuticals and agrochemicals. Its halogenated structure may enhance the biological activity and stability of these compounds.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings, where its unique properties can improve performance and durability
Wirkmechanismus
The mechanism of action of 1-Iodo-4-methoxy-2-(trifluoromethyl)benzene involves its interaction with various molecular targets. The iodine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects, such as inhibition of enzyme activity or alteration of cellular signaling .
Vergleich Mit ähnlichen Verbindungen
1-Iodo-4-methoxy-2-(trifluoromethyl)benzene can be compared with other halogenated aromatic compounds, such as:
1-Iodo-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups, which may enhance its electron-withdrawing properties and reactivity in certain reactions.
1-Iodo-4-nitro-2-(trifluoromethyl)benzene:
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: The substitution of a fluorine atom for the methoxy group can change the compound’s physical and chemical properties.
These comparisons highlight the unique features of this compound, such as its specific substituent pattern and resulting reactivity.
Eigenschaften
Molekularformel |
C8H6F3IO |
|---|---|
Molekulargewicht |
302.03 g/mol |
IUPAC-Name |
1-iodo-4-methoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H6F3IO/c1-13-5-2-3-7(12)6(4-5)8(9,10)11/h2-4H,1H3 |
InChI-Schlüssel |
WJYFQGLNGVVNIS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)I)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


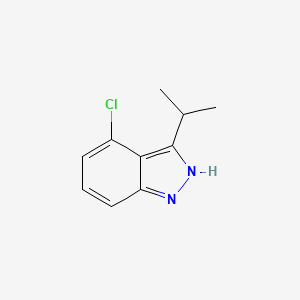
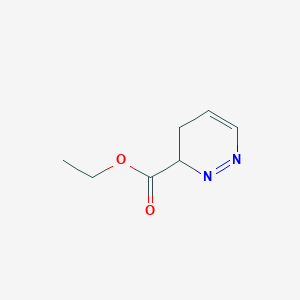


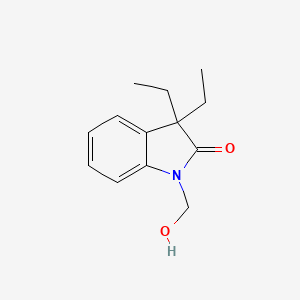

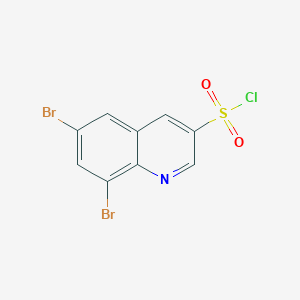

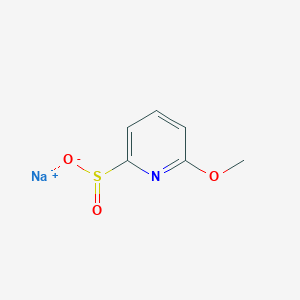
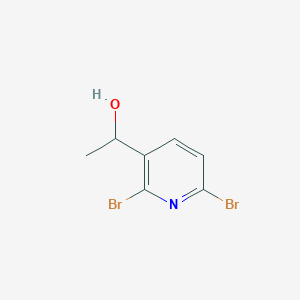
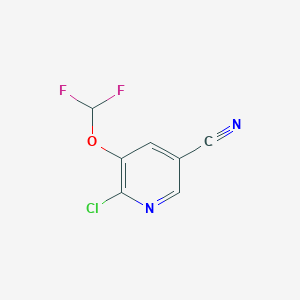
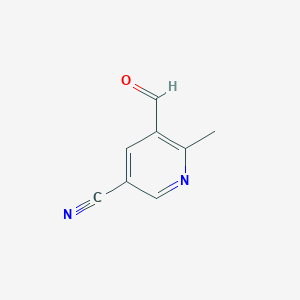
![Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B13123592.png)

